molecular formula C13H11N3O2S B2413143 N-(1-cyanocyclobutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide CAS No. 1808813-74-2

N-(1-cyanocyclobutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide

Cat. No.: B2413143
CAS No.: 1808813-74-2
M. Wt: 273.31
InChI Key: QSQUWMPVNUHGTO-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzoxazole ring, a sulfanyl group, and a cyanocyclobutyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of the benzoxazole ring through the condensation of o-aminophenol with a suitable carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzoxazole ring and sulfanyl group play crucial roles in its binding affinity and specificity. The cyanocyclobutyl moiety may contribute to the compound’s stability and overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)benzamide
  • N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide
  • N-(1-cyanocyclobutyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide

Uniqueness

N-(1-cyanocyclobutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazole ring and sulfanyl group differentiates it from other cyanocyclobutyl derivatives, providing unique opportunities for research and application.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c14-7-13(4-1-5-13)16-11(17)8-2-3-9-10(6-8)18-12(19)15-9/h2-3,6H,1,4-5H2,(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQUWMPVNUHGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC3=C(C=C2)NC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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